

Spectroscopic Profile of N-Boc-3-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-3-pyrrolidinone*

Cat. No.: *B027677*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Boc-3-pyrrolidinone** (tert-butyl 3-oxopyrrolidine-1-carboxylate), a vital intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **N-Boc-3-pyrrolidinone**, facilitating its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.79 - 3.75	Multiplet	-	4H	CH ₂ -N-CH ₂
2.58	Triplet	8.0	2H	CO-CH ₂
1.47	Singlet	-	9H	C(CH ₃) ₃

Citation: The ¹H NMR data is consistent with that reported by ChemicalBook.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~205 - 215	C=O (Ketone)
~154	C=O (Carbamate)
~80	C(CH ₃) ₃
~45 - 55	CH ₂ -N
~35 - 45	CO-CH ₂
~28	C(CH ₃) ₃

Note: Experimental ¹³C NMR data was not available in the search results. The chemical shifts are estimated based on the functional groups present in **N-Boc-3-pyrrolidinone**.

Infrared (IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data (ATR, film)

Wavenumber (ν_{\max}) cm^{-1}	Intensity	Assignment
~2975	Medium-Strong	C-H Stretch (Alkyl)
~1750	Strong	C=O Stretch (Ketone)
~1690	Strong	C=O Stretch (Carbamate)
~1365	Medium	C-H Bend (tert-Butyl)
~1170	Medium-Strong	C-N Stretch

Note: A specific list of experimental IR peaks was not available in the search results. The presented data is based on characteristic absorption frequencies for the functional groups in **N-Boc-3-pyrrolidinone**.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation patterns. The molecular formula of **N-Boc-3-pyrrolidinone** is $\text{C}_9\text{H}_{15}\text{NO}_3$, with a molecular weight of 185.22 g/mol .[\[1\]](#)[\[2\]](#)

Table 4: ESI-MS Fragmentation Data

m/z (Mass-to-Charge Ratio)	Ion	Description
186.11	$[\text{M}+\text{H}]^+$	Protonated Molecular Ion
208.09	$[\text{M}+\text{Na}]^+$	Sodium Adduct
130.08	$[\text{M}+\text{H}-\text{C}_4\text{H}_9]^+$	Loss of isobutylene from the Boc group
86.06	$[\text{M}+\text{H}-\text{Boc}]^+$	Loss of the entire Boc group

Note: The fragmentation of N-Boc protected compounds is often characterized by the loss of the Boc group.[\[3\]](#)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

- Objective: To determine the proton and carbon chemical environments of the molecule.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)[\[4\]](#)
- Sample Preparation: Approximately 5-10 mg of **N-Boc-3-pyrrolidinone** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[4\]](#)
- Data Acquisition: The solution is transferred to a 5 mm NMR tube, and the spectrum is acquired at room temperature. For ^{13}C NMR, proton decoupling is applied.[\[4\]](#)
- Data Processing: The raw data is processed by applying a Fourier transform. The ^1H NMR spectrum is referenced to the residual solvent peak of CDCl_3 at 7.26 ppm, and the ^{13}C NMR spectrum is referenced to the solvent peak at 77.16 ppm.[\[4\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[\[4\]](#)
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[\[4\]](#)
- Data Acquisition: The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[4\]](#)
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).[\[4\]](#)

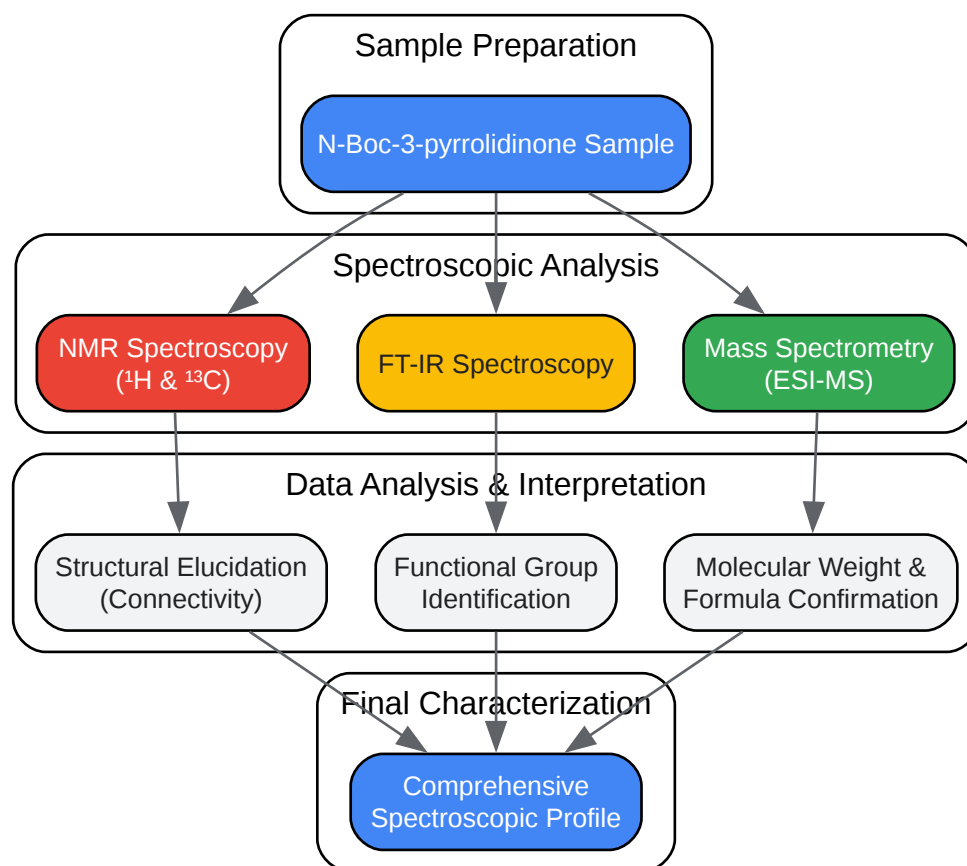
High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the accurate mass and elemental composition of the molecule.

- Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.[4]
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.[4]
- Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.[4]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined and compared with the calculated values for the expected elemental formula.[4]

Workflow Visualization

The logical flow of experiments for the complete spectroscopic characterization of **N-Boc-3-pyrrolidinone** is depicted in the following diagram.



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A generalized workflow for the spectroscopic characterization of **N-Boc-3-pyrrolidinone**.

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